Elevated Basicity of the Thiomorpholine Sulfonamide Moiety vs. Morpholine Analog
The thiomorpholine ring in the target compound imparts a higher conjugate acid pKa (pKaH) compared to the equivalent morpholine analog. This directly affects the ionization state at physiological pH, which is a critical determinant of solubility, permeability, and target binding electrostatics . While direct experimental pKa data for CAS 1152602-20-4 is not reported in primary literature, class-level physicochemical data for the thiomorpholine vs. morpholine heterocycles serve as a reliable inference point [1].
| Evidence Dimension | Conjugate acid pKa (pKaH) of the tertiary amine in the saturated heterocycle |
|---|---|
| Target Compound Data | Not directly reported for CAS 1152602-20-4. Inferred from thiomorpholine parent: pKaH ≈ 9.1 [1]. |
| Comparator Or Baseline | 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS 872108-15-1). Inferred from morpholine parent: pKaH ≈ 8.3 . |
| Quantified Difference | ΔpKaH ≈ +0.8 log units (thiomorpholine more basic). At pH 7.4, this translates to an approximately 6-fold higher fraction of the protonated (charged) form relative to the morpholine comparator [1]. |
| Conditions | Class-level pKaH values reported for the parent thiomorpholine and morpholine rings in aqueous solution. Applicability to the sulfonamide-substituted derivatives is inferred based on the established structure-property relationships of these heterocycles [1]. |
Why This Matters
A higher fraction of the positively charged species at physiological pH can enhance aqueous solubility and enable stronger electrostatic interactions with negatively charged residues in a target binding pocket (e.g., aspartate, phosphate groups), while potentially reducing passive membrane permeability—a trade-off that must be managed in lead optimization.
- [1] Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Retrieved from https://www.jchemrev.com/article_137447.html View Source
